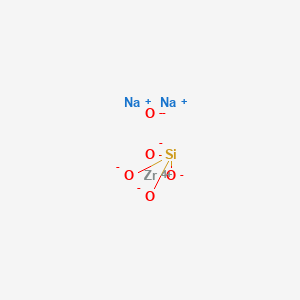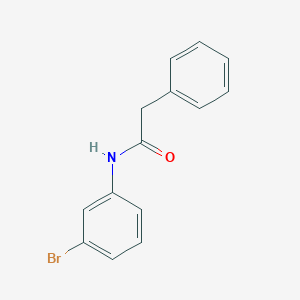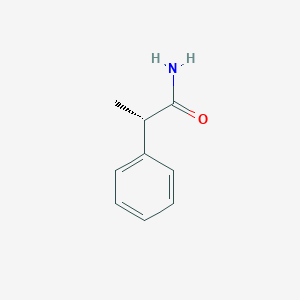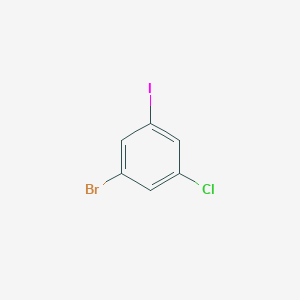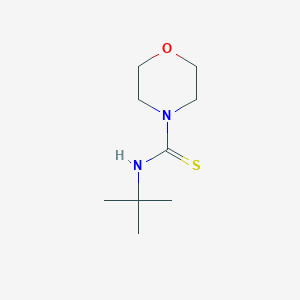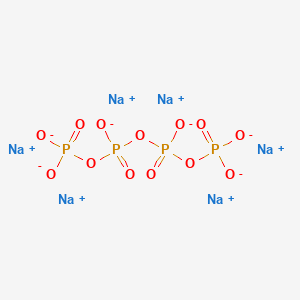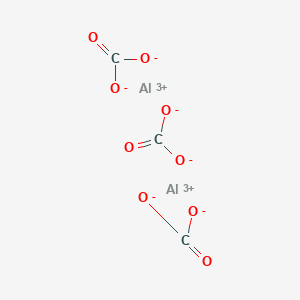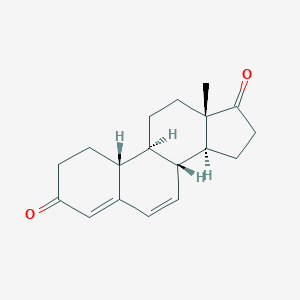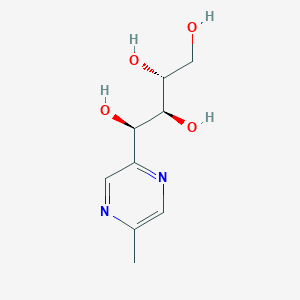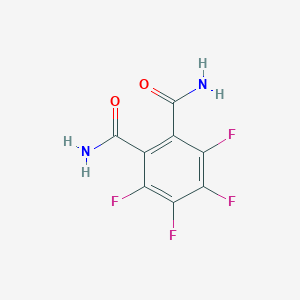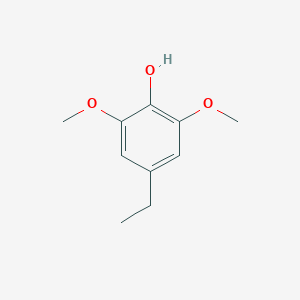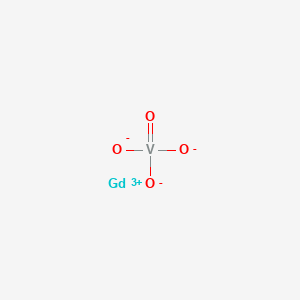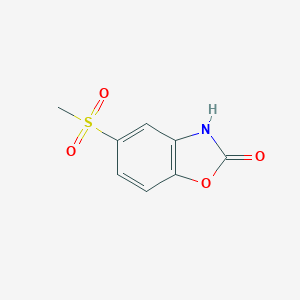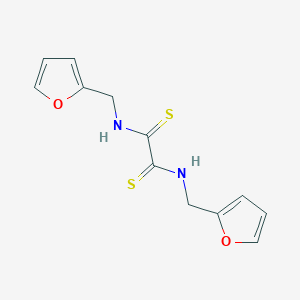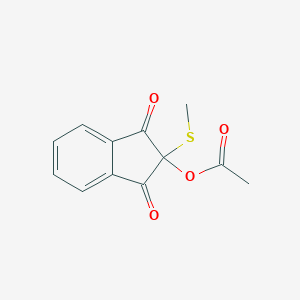
1,3-Indandione, 2-hydroxy-2-methylthio-, acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Indandione, 2-hydroxy-2-methylthio-, acetate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of 1,3-Indandione, which is a cyclic diketone. The compound is known for its unique properties, such as its ability to act as a potent anticoagulant.
Mechanism of Action
The mechanism of action of 1,3-Indandione, 2-hydroxy-2-methylthio-, acetate involves its ability to inhibit the enzyme vitamin K epoxide reductase. This enzyme is responsible for the conversion of vitamin K epoxide to its active form, which is required for the synthesis of clotting factors. By inhibiting this enzyme, this compound prevents the synthesis of clotting factors, leading to anticoagulation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its anticoagulant properties. It has been shown to be effective in preventing blood clot formation, making it a potential therapeutic agent for conditions such as deep vein thrombosis and pulmonary embolism.
Advantages and Limitations for Lab Experiments
One of the main advantages of 1,3-Indandione, 2-hydroxy-2-methylthio-, acetate is its ability to act as a potent anticoagulant. This makes it a valuable tool for studying blood clotting mechanisms in laboratory experiments. However, its use is limited by its potential toxicity and the need for careful handling.
Future Directions
There are several potential future directions for research on 1,3-Indandione, 2-hydroxy-2-methylthio-, acetate. One area of interest is the development of new anticoagulant agents based on its structure. Another area of research is the study of its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further investigation is needed to fully understand the mechanism of action of this compound and its potential applications in various fields.
Conclusion:
In conclusion, this compound is a unique chemical compound with potential applications in various fields. Its anticoagulant properties make it a valuable tool for studying blood clotting mechanisms in laboratory experiments. Further research is needed to fully understand its mechanism of action and potential applications in areas such as cancer therapy.
Synthesis Methods
The synthesis of 1,3-Indandione, 2-hydroxy-2-methylthio-, acetate involves the reaction of 1,3-Indandione with thioacetic acid. The reaction takes place in the presence of a catalyst, such as p-toluenesulfonic acid. The product obtained is then purified by recrystallization.
Scientific Research Applications
1,3-Indandione, 2-hydroxy-2-methylthio-, acetate has been extensively studied for its potential applications in various fields. It has been used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a potential therapeutic agent.
properties
CAS RN |
13364-81-3 |
|---|---|
Molecular Formula |
C12H10O4S |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
(2-methylsulfanyl-1,3-dioxoinden-2-yl) acetate |
InChI |
InChI=1S/C12H10O4S/c1-7(13)16-12(17-2)10(14)8-5-3-4-6-9(8)11(12)15/h3-6H,1-2H3 |
InChI Key |
SSPJZFOVUODOMH-UHFFFAOYSA-N |
SMILES |
CC(=O)OC1(C(=O)C2=CC=CC=C2C1=O)SC |
Canonical SMILES |
CC(=O)OC1(C(=O)C2=CC=CC=C2C1=O)SC |
Other CAS RN |
13364-81-3 |
synonyms |
2-(Acetyloxy)-2-(methylthio)-1H-indene-1,3(2H)-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



